molecular formula C16H16N2O4 B4059195 N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B4059195
M. Wt: 300.31 g/mol
InChI Key: WQARQVMQDJOISN-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11100700 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Hydrogenation for Synthesis

Catalytic hydrogenation processes have been developed for the efficient and green synthesis of related acetamide derivatives. For instance, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dyes production, has been improved by using novel catalysts with high activity, selectivity, and stability, showcasing the potential for environmentally friendly manufacturing processes (Zhang Qun-feng, 2008).

Chemical Characterization and Density Functional Theory

Research on N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide and its nitrobenzamide counterparts, involves comprehensive characterization using FTIR, NMR techniques, and density functional theory (DFT) calculations. These studies provide insight into the compounds' structural and electronic properties, facilitating their application in various fields (Al‐Sehemi et al., 2017).

Photocatalytic Degradation Studies

The photocatalytic degradation of organic pollutants, such as acetaminophen (N-(4-hydroxyphenyl)acetamide), using TiO2 nanoparticles, highlights the potential of related acetamide compounds in environmental remediation. These studies explore the mechanisms and kinetics of photocatalytic reactions under various conditions, including UV and sunlight irradiation, offering pathways to mitigate water pollution (Jallouli et al., 2017).

Luminescence with Aryl-Substituted Derivatives

Research on the luminescence properties of lanthanide-ion complexes with aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores demonstrates the potential for developing novel optical materials. These studies explore the effects of electronic delocalization on absorption properties, providing valuable insights for applications in sensing and imaging (Andrews et al., 2009).

Chemoselective Synthesis Processes

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, illustrates the application of biocatalysts in achieving specific chemical transformations. This research optimizes process conditions and explores mechanisms and kinetics, contributing to the field of green chemistry (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-3-5-12(6-4-11)9-16(19)17-14-8-7-13(18(20)21)10-15(14)22-2/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQARQVMQDJOISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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